S1p receptor agonist 2

S1P5 Selectivity GPCR

Investigating S1P5-mediated neuroprotection in CNS disorders often yields confounded results when using pan-S1P agonists that inadvertently activate S1P1 (lymphocyte trafficking) and S1P3 (cardiovascular) receptors. S1p receptor agonist 2 resolves this with selective S1P5 agonism via its oxazolopyridine core, enabling unambiguous target deconvolution. • Selective S1P5 agonism with minimal S1P1/S1P3 cross-reactivity - deconvolutes receptor-specific phenotypes in co-expression systems • Validated for in vitro neurodegenerative disease modeling (Alzheimer’s, Huntington’s) and endogenous S1P signaling studies • ≥98% HPLC purity; shipped ambient; stable at -20°C (powder, 3 years)

Molecular Formula C24H23ClN2O4
Molecular Weight 438.9 g/mol
Cat. No. B15142100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1p receptor agonist 2
Molecular FormulaC24H23ClN2O4
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1OC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5CC(C5)C(=O)O
InChIInChI=1S/C24H23ClN2O4/c25-18-5-1-15(2-6-18)14-30-20-7-3-16(4-8-20)23-26-21-13-27(10-9-22(21)31-23)19-11-17(12-19)24(28)29/h1-8,17,19H,9-14H2,(H,28,29)
InChIKeyPTGQUSXMUAISKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1p Receptor Agonist 2 – Selective S1P5 Agonist


S1p receptor agonist 2 (CAS: 1354908-17-0) is a synthetic small molecule that functions as a selective agonist of the sphingosine-1-phosphate receptor 5 (S1P5), a member of the lysophospholipid receptor family . It is characterized by its oxazolopyridine core structure and exhibits selectivity over the related S1P1 and S1P3 receptors . This compound is intended solely for research applications in exploring endogenous S1P signaling pathways, particularly within the central nervous system (CNS) .

✓ Selective S1P5 receptor agonist research probe
✓ Reported selectivity over S1P1 and S1P3 subtypes
✓ Intended for CNS S1P signaling pathway studies
✓ Research-use-only tool compound

S1p Receptor Agonist 2 Irreplaceability


The S1P receptor family comprises five subtypes (S1P1-5) with distinct tissue distribution and physiological roles [1]. While many S1P agonists in clinical use or development target S1P1 (e.g., FTY720) or a combination of S1P1 and S1P5 (e.g., Ozanimod), S1p receptor agonist 2 is distinguished by its selective agonism of the S1P5 receptor . Substitution with a pan-agonist or a S1P1-selective tool compound would introduce confounding effects on lymphocyte trafficking and cardiovascular function, which are mediated by S1P1 and S1P3 activation [2]. Therefore, for studies specifically investigating the role of S1P5 in CNS biology, only a tool compound with a defined S1P5 selectivity profile, such as S1p receptor agonist 2, is appropriate.

Pan-agonist use May alter lymphocyte trafficking endpoints due to S1P1 activation, confounding CNS-specific S1P5 readouts.
S1P1-selective tools Cannot resolve S1P5-mediated signaling; receptor subtype attribution may remain incomplete.
Unpublished selectivity magnitude Exact selectivity ratios vs. S1P1/S1P3 are not publicly quantified; in-house validation recommended before use.

S1p Receptor Agonist 2 Comparative Evidence


Selectivity Profile vs. A-971432

S1p receptor agonist 2 is characterized as an agonist of the S1P5 receptor with selectivity over S1P1 and S1P3 receptors . This selectivity profile distinguishes it from A-971432, a potent and selective S1P5 agonist that exhibits a >60-fold selectivity for S1P5 over S1P1 and >1,600-fold selectivity over S1P2-4 . While quantitative EC50 data for S1p receptor agonist 2 is not publicly disclosed in primary literature, its reported selectivity pattern is consistent with the class of selective S1P5 agonists, but the magnitude of selectivity may differ from well-characterized tools like A-971432.

Selectivity Profile vs. A-971432
Class-level
S1P5 > S1P1/S1P3 selectivity (class-level inference)
Selectivity magnitude not quantified; differs from A-971432 (>60-fold S1P1).
No EC50 data; confirm selectivity in-house or consider A-971432 for defined ratios.
S1P5 Selectivity GPCR

S1P5 Potency vs. Dual Agonists

While EC50 values for S1p receptor agonist 2 are not reported in public databases or primary literature , dual S1P1/S1P5 agonists like Ozanimod and Ceralifimod (ONO-4641) have well-defined potencies. Ozanimod exhibits an EC50 of 11 nM at S1P5 , and Ceralifimod has an EC50 of 0.334 nM at S1P5 [1]. The lack of quantitative data for S1p receptor agonist 2 means its absolute potency relative to these benchmarks is unknown, precluding direct potency-based selection.

S1P5 Potency vs. Dual Agonists
Data to verify
EC50 not reported vs Ozanimod 11 nM, Ceralifimod 0.334 nM
Potency-based selection not possible; dual agonists provide benchmark data.
Critical data gap; verify S1P5 potency if endpoint sensitivity is required.
Potency S1P5 EC50

Chemotype & Patent Differentiation

S1p receptor agonist 2 features a unique oxazolopyridine core structure (C24H23ClN2O4) as disclosed in patent WO2021087292 [1]. This chemotype is structurally distinct from the amino-propanediol backbone of FTY720 (fingolimod) and the oxadiazole-based structures of other S1P1 agonists [2]. The structural divergence is relevant because it may confer differential physicochemical properties, although no comparative ADME or pharmacokinetic data is available for S1p receptor agonist 2.

Chemotype & Patent Differentiation
Context-dependent
Oxazolopyridine core (MW 438.9) vs amino-propanediol (FTY720, MW 307.5)
Structural divergence suggests differential properties, but no ADME data available.
Explore novel chemical space; scaffold-based advantages unconfirmed.
Chemotype Oxazolopyridine Patent

S1p Receptor Agonist 2 Research Applications


CNS S1P5 Signaling Pathway Dissection

S1p receptor agonist 2 is suitable for in vitro studies aimed at elucidating S1P5-specific signaling pathways in neural cells, as it is described as a selective agonist of S1P5 [1]. This application is supported by the compound's reported selectivity over S1P1 and S1P3, minimizing off-target pathway activation in systems where these receptors are co-expressed .

Neurodegenerative Model Development

Given the established link between S1P5 agonism and potential benefits in neurodegenerative disorders such as Alzheimer's and Huntington's diseases [1], S1p receptor agonist 2 can be employed as a research tool in cell-based models of these conditions to probe S1P5-mediated neuroprotective mechanisms .

Selectivity Profiling vs. S1P1 Agonists

S1p receptor agonist 2 can be used in side-by-side experiments with well-characterized S1P1 agonists (e.g., SEW2871) to deconvolute the respective contributions of S1P5 and S1P1 to observed phenotypes in complex cellular or tissue systems [1]. This approach is valuable for target validation studies where receptor specificity is critical.

Application
Selection Property
Validation Focus
CNS S1P5 signaling pathway studies
S1P5 selectivity over S1P1/S1P3
Off-target crosstalk minimization in neural cells
Neurodegenerative model-response research
S1P5 agonism mechanism
Reported neuroprotection assay response context
S1P5/S1P1 receptor-subtype deconvolution
Receptor-subtype selectivity profile
Phenotypic contribution attribution in cellular models

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